

# physical and chemical properties of N-(Azido-PEG3)-NH-PEG3-acid

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## Compound of Interest

Compound Name: *N-(Azido-PEG3)-NH-PEG3-acid*

Cat. No.: *B609450*

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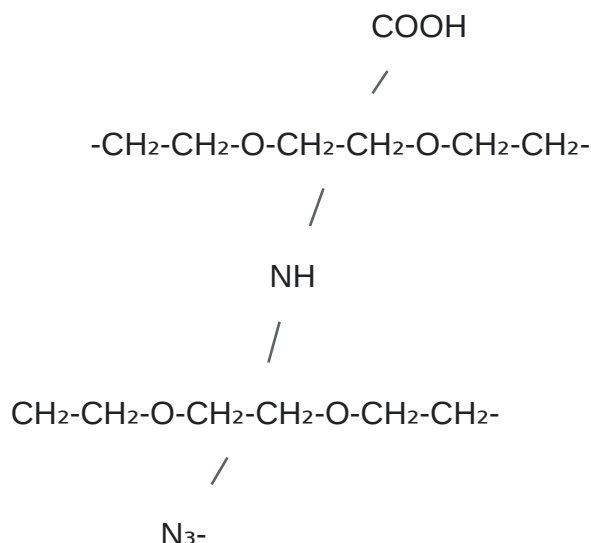
## An In-depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, characterization protocols, and applications of the heterobifunctional linker, **N-(Azido-PEG3)-NH-PEG3-acid**. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutic constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

### Core Properties and Specifications

**N-(Azido-PEG3)-NH-PEG3-acid** is a non-cleavable, hydrophilic linker featuring three distinct functional groups: a terminal azide ( $-N_3$ ), a central secondary amine ( $-NH-$ ), and a terminal carboxylic acid ( $-COOH$ ).<sup>[1]</sup><sup>[2]</sup> The two polyethylene glycol (PEG) chains of three units each enhance its solubility in aqueous solutions.<sup>[2]</sup>



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Caption: Chemical Structure of **N-(Azido-PEG3)-NH-PEG3-acid**.

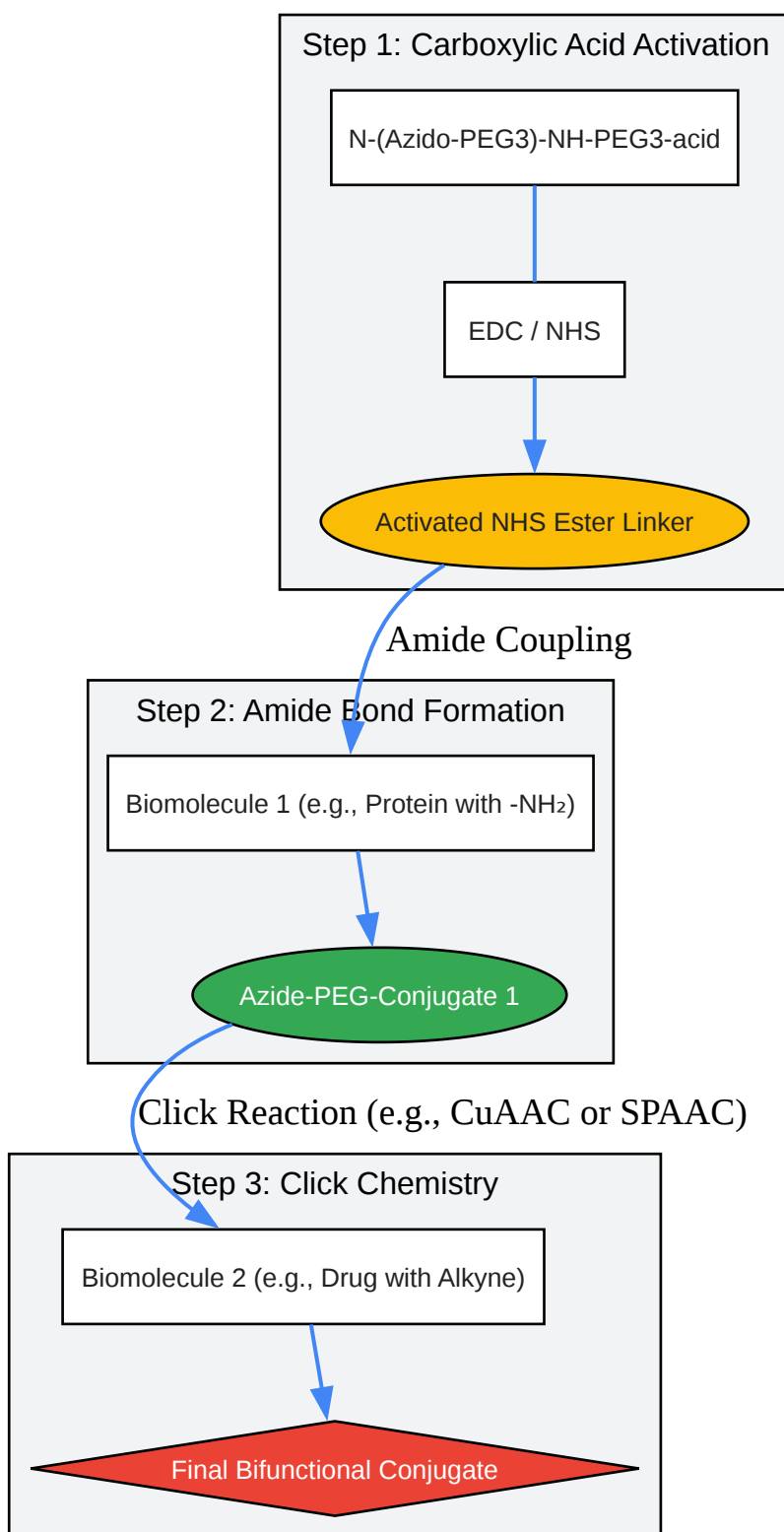
The following table summarizes the key physical and chemical properties of **N-(Azido-PEG3)-NH-PEG3-acid**, often supplied as an HCl salt.<sup>[1][2]</sup>

| Property           | Value   | Reference(s)         |
|--------------------|---|----------------------|
| Molecular Formula  | C <sub>17</sub> H <sub>34</sub> N <sub>4</sub> O <sub>8</sub> | <sup>[1][2][3]</sup> |
| Molecular Weight   | 422.5 g/mol (as free base)                                    | <sup>[1][2][3]</sup> |
| CAS Number         | 2183440-72-2  | <sup>[2][3]</sup>    |
| Purity             | Typically >95% or >98%  | <sup>[1][2][3]</sup> |
| Solubility         | Water, DMSO, DMF  | <sup>[2]</sup>       |
| Appearance         | White to off-white solid                                      |                      |
| Storage Conditions | -20°C, protected from moisture                                | <sup>[1][2]</sup>    |

## Reactivity and Applications

The unique trifunctional nature of this linker allows for a variety of sequential or orthogonal conjugation strategies.

- **Azide Group (-N<sub>3</sub>):** The terminal azide group is primarily used in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[\[2\]](#)[\[4\]](#)[\[5\]](#) This reaction is highly efficient and bioorthogonal, forming a stable triazole linkage.[\[6\]](#)
- **Carboxylic Acid Group (-COOH):** The terminal carboxylic acid can be activated to form a stable amide bond with primary or secondary amines.[\[2\]](#)[\[7\]](#) Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[\[2\]](#)
- **Secondary Amine Group (-NH-):** The central amine is also a nucleophile and can react with activated esters (e.g., NHS esters), isocyanates, or other electrophiles.[\[2\]](#) This provides an additional point for conjugation or for the attachment of other functionalities.



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Caption: A typical two-step sequential conjugation workflow.

## Experimental Protocols

The following are detailed methodologies for the characterization of **N-(Azido-PEG3)-NH-PEG3-acid** and similar PEGylated linkers.

$^1\text{H}$  NMR is used to confirm the chemical structure and purity of the linker. The characteristic peaks of the PEG backbone and the protons adjacent to the functional groups are key identifiers.

- Objective: To verify the structure and assess the purity of the linker.
- Materials:
  - **N-(Azido-PEG3)-NH-PEG3-acid** sample (5-10 mg)
  - Deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ , or  $\text{D}_2\text{O}$ )
  - NMR tubes
  - NMR spectrometer (e.g., 400 MHz or higher)
- Procedure:
  - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
  - Vortex the tube until the sample is fully dissolved.
  - Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures.
  - Process the spectrum (phasing, baseline correction, and integration).
- Expected Resonances:
  - PEG Backbone: A prominent, complex multiplet signal typically appears around 3.5-3.7 ppm, corresponding to the  $-\text{OCH}_2\text{CH}_2-$  protons of the PEG chains.[\[8\]](#)

- Protons  $\alpha$  to Azide: A triplet around 3.4 ppm.
- Protons  $\alpha$  to Carboxylic Acid: A triplet around 2.5 ppm.
- Carboxylic Acid Proton: A broad singlet, often downfield ( $>10$  ppm), which may be concentration-dependent or exchange with residual water.<sup>[9]</sup> In DMSO- $d_6$ , this peak is more reliably observed.<sup>[10][11]</sup>

FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

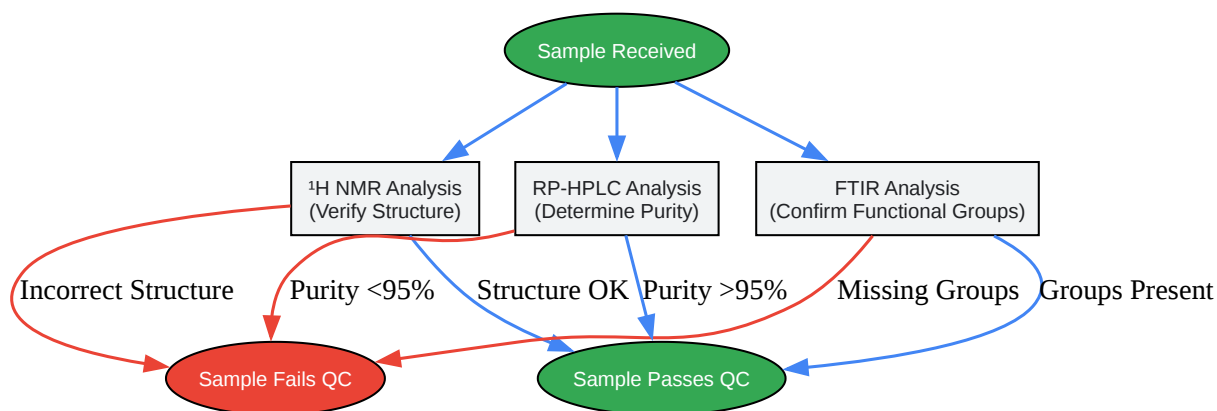
- Objective: To confirm the presence of azide, carboxylic acid, and amine functional groups.
- Materials:
  - **N-(Azido-PEG3)-NH-PEG3-acid** sample
  - FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.
- Procedure (using ATR):
  - Ensure the ATR crystal is clean by taking a background spectrum.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact.
  - Collect the spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Expected Characteristic Peaks:
  - Azide ( $-\text{N}_3$ ): A sharp, strong, and highly characteristic absorption band between 2100 and 2160  $\text{cm}^{-1}$ .<sup>[12][13]</sup>
  - Carboxylic Acid ( $\text{C}=\text{O}$ ): A strong absorption band between 1710 and 1760  $\text{cm}^{-1}$ .<sup>[9]</sup> For hydrogen-bonded dimers, this peak is typically centered around 1710  $\text{cm}^{-1}$ .<sup>[9]</sup>

- Carboxylic Acid (O-H): A very broad absorption band from 2500 to 3300  $\text{cm}^{-1}$ .<sup>[9]</sup>
- C-O Stretch (PEG): A strong, broad band around 1100  $\text{cm}^{-1}$ .
- N-H Stretch (Amine): A moderate absorption band around 3300-3500  $\text{cm}^{-1}$ , which may be obscured by the broad O-H stretch.

HPLC is employed to determine the purity of the compound. A reverse-phase method is typically suitable for this type of molecule.

- Objective: To quantify the purity of the linker.
- Materials:
  - **N-(Azido-PEG3)-NH-PEG3-acid** sample
  - HPLC-grade water
  - HPLC-grade acetonitrile (ACN)
  - Trifluoroacetic acid (TFA)
  - HPLC system with a UV detector
  - Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5  $\mu\text{m}$ )
- Procedure:
  - Prepare mobile phases:
    - Mobile Phase A: 0.1% TFA in water
    - Mobile Phase B: 0.1% TFA in ACN
  - Prepare a sample solution of the linker at approximately 1 mg/mL in Mobile Phase A.
  - Set up the HPLC system with a flow rate of 1.0 mL/min and a column temperature of 25°C.

- Set the UV detector to monitor at 214 nm and 280 nm.
- Inject 10-20  $\mu\text{L}$  of the sample solution.
- Run a gradient elution, for example:
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B
  - 25-30 min: 95% B
  - 30-35 min: 95% to 5% B
  - 35-40 min: 5% B (re-equilibration)
- Analyze the resulting chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks.



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Caption: Quality control workflow for linker characterization.



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